molecular formula C19H12FN3O2 B244979 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide

4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide

Cat. No. B244979
M. Wt: 333.3 g/mol
InChI Key: STEQKVLTPRIBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide, also known as PBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBB is a synthetic molecule that has been synthesized using a distinct method, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has also been used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide involves the inhibition of various enzymes and proteins that are involved in important physiological processes. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic benefits.
Biochemical and Physiological Effects:
4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has antibacterial and antifungal properties, and it has been shown to inhibit the growth of various cancer cell lines. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide in lab experiments include its high purity, low toxicity, and well-established synthesis method. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide is also a versatile compound that can be used in a range of applications. However, there are some limitations to using 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide in lab experiments. 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide is a synthetic compound, and its effects may not accurately reflect those of natural compounds. Additionally, the mechanisms of action of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide are not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are many future directions for research on 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide. One area of research is the development of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide-based drugs for the treatment of neurodegenerative disorders. Another area of research is the development of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide-based materials with unique properties. Additionally, further research is needed to fully understand the mechanisms of action of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide and to identify its targets in various physiological processes. Overall, 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

The synthesis of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide involves a multi-step process that starts with the preparation of 4-fluoro-2-nitrobenzoic acid. This is followed by the conversion of the nitro group to an amine group using a reducing agent. The amine group is then reacted with 2-pyridin-4-yl-benzooxazol-5-yl chloride to obtain 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide. The purity of the compound is ensured by recrystallization. The synthesis of 4-Fluoro-N-(2-pyridin-4-yl-benzooxazol-5-yl)-benzamide has been optimized to obtain high yields and purity.

properties

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

4-fluoro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H12FN3O2/c20-14-3-1-12(2-4-14)18(24)22-15-5-6-17-16(11-15)23-19(25-17)13-7-9-21-10-8-13/h1-11H,(H,22,24)

InChI Key

STEQKVLTPRIBIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)F

solubility

0.9 [ug/mL]

Origin of Product

United States

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